(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a brominated aromatic ring, a chiral center, and a carbamate functional group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, 2-methylphenyl ethyl ketone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl ethyl ketone.
Chiral Resolution: The racemic mixture of 4-bromo-2-methylphenyl ethyl ketone is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Carbamate Formation: The (S)-enantiomer is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated chromatography systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or THF under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates with various functional groups.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor for the development of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The bromine atom and carbamate group play crucial roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
- (S)-[1-(4-Chloro-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
- (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid methyl ester
Uniqueness
(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(4-bromo-2-methylphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJGLIPDEKZXIW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@H](C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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